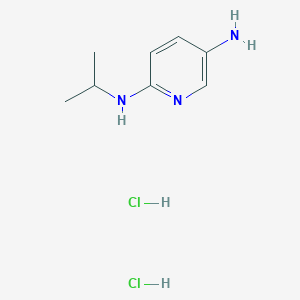

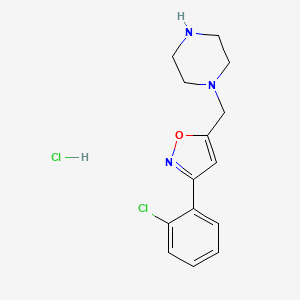

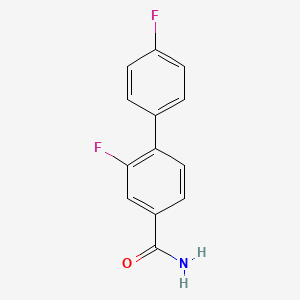

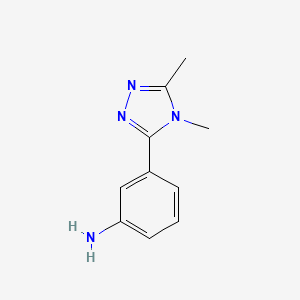

3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline

Vue d'ensemble

Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazoles has attracted much attention due to their importance in pharmaceutical chemistry . Various synthetic methods have been developed, including the reaction of aryl diazonium salts and isocyanide in a [3+2] cycloaddition method .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles comprises three nitrogen atoms and two carbon atoms in a five-membered ring . This unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions due to their unique structure and properties . They can act as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary depending on the specific compound. For example, 3,5-Dimethyl-4H-1,2,4-triazole, a related compound, is a solid with a melting point of 142-146 °C .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of derivatives of triazoles in the synthesis of various heterocyclic compounds. For instance, the methylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and subsequent reactions led to the creation of a group of new 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-ium hydrosulfides (Nikpour & Motamedi, 2015). Additionally, the condensation of specific hydrazides with various chemicals resulted in the synthesis of compounds with different heterocyclic rings, including pyrazole and triazole derivatives (Tumosienė & Beresnevicius, 2007).

Photoluminescent Copper(I) Complexes

In the field of photoluminescence, heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands have been synthesized, exhibiting long-lived photoluminescence with colors ranging from yellow to red-orange. These complexes, with their distorted tetrahedral geometry, have potential applications in materials science and photonics (Manbeck, Brennessel, & Eisenberg, 2011).

Crystal Structural Analysis

The molecular structures of compounds like 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and its analogs have been determined through crystallographic studies. These compounds, with their basic heterocyclic imino structures, present unique features such as planar backbones and specific dihedral angles formed between different rings, contributing to the understanding of molecular arrangements and interactions (Su et al., 2013).

Mécanisme D'action

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .

Mode of Action

The mode of action of 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, along with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . The compound may also form hydrogen bonds and hydrophobic interactions with biological receptors .

Biochemical Pathways

1,2,4-triazole derivatives are known to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Result of Action

Compounds containing the 1,2,4-triazole moiety have been reported to exhibit antimicrobial activity and are present in various medicines .

Safety and Hazards

Orientations Futures

Given the importance of the 1,2,4-triazole scaffold, its synthesis and applications in various fields such as pharmaceutical chemistry, agrochemistry, and material chemistry continue to be areas of active research . Future directions may include the development of new synthetic methods and the discovery of new drug candidates .

Analyse Biochimique

Biochemical Properties

3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbonic anhydrase-II, an enzyme involved in the regulation of pH and ion balance in tissues . The interaction between this compound and carbonic anhydrase-II is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, this compound has shown potential as an antimicrobial agent, interacting with microbial enzymes and disrupting their metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and Hela, this compound exhibits cytotoxic effects, leading to cell death . It influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound has been shown to modulate gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound inhibits the activity of carbonic anhydrase-II by binding to its active site and forming a stable enzyme-inhibitor complex . This binding interaction involves hydrogen bonds and hydrophobic interactions, which stabilize the complex and prevent the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . In in vitro studies, the cytotoxic effects of the compound on cancer cells are observed within 24 to 48 hours of treatment . Long-term exposure to this compound can lead to sustained inhibition of metabolic enzymes and prolonged disruption of cellular processes . In in vivo studies, the compound’s effects on cellular function and metabolism are observed over several days to weeks, depending on the dosage and administration route .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its therapeutic effects by inhibiting target enzymes and modulating gene expression . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to disrupt cellular metabolism and induce oxidative stress . Threshold effects are observed, with a narrow therapeutic window between the effective and toxic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound . Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, which facilitate its uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its chemical properties and interactions with targeting signals . Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the subcellular localization of this compound by altering its binding affinity to specific organelles or compartments . The localization of the compound within subcellular compartments can affect its activity and function, as it interacts with different biomolecules and participates in various cellular processes .

Propriétés

IUPAC Name |

3-(4,5-dimethyl-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-12-13-10(14(7)2)8-4-3-5-9(11)6-8/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIZTSHAMGPJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid hydrochloride](/img/structure/B1453463.png)